N-(Carboxymethyl)-N-(phosphonomethyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carboxymethyl)-N-(phosphonomethyl)alanine is a synthetic organic compound that features both carboxymethyl and phosphonomethyl functional groups attached to an alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)alanine typically involves the reaction of alanine with reagents that introduce the carboxymethyl and phosphonomethyl groups. One common method might include the use of chloroacetic acid and phosphorous acid under controlled conditions to achieve the desired modifications.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents but optimized for efficiency and yield. This could include the use of catalysts, specific reaction temperatures, and pressures to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could potentially modify the functional groups attached to the alanine backbone.
Substitution: The carboxymethyl and phosphonomethyl groups may participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylate or phosphate derivatives, while substitution reactions could introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a component in drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)alanine exerts its effects would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would require detailed study to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)alanine might include other amino acid derivatives with carboxymethyl or phosphonomethyl groups, such as:
- N-(Carboxymethyl)glycine
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)-N-(phosphonomethyl)serine
Uniqueness
This compound is unique due to its specific combination of functional groups and the alanine backbone. This combination may confer distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
106327-06-4 |
---|---|
Molekularformel |
C6H12NO7P |
Molekulargewicht |
241.14 g/mol |
IUPAC-Name |
2-[carboxymethyl(phosphonomethyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12NO7P/c1-4(6(10)11)7(2-5(8)9)3-15(12,13)14/h4H,2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
InChI-Schlüssel |
CGVVYIBKOCMUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(CC(=O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.